5-Ethynyl-2-(3-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-(3-fluorophenyl)pyridine is an organic compound with the molecular formula C13H7F2N. It is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the 5-position and a 3-fluorophenyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(3-fluorophenyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a 2-bromo-5-ethynylpyridine with a 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(3-fluorophenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
5-Ethynyl-2-(3-fluorophenyl)pyridine has several applications in scientific research, including:
Biology: The compound can be used in the development of fluorescent probes for imaging and detection of biological molecules.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(3-fluorophenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and fluorophenyl groups can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects . The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-ethynylpyridine: Similar structure but lacks the 3-fluorophenyl group.
3-Fluoro-2-ethynylpyridine: Similar structure but with different positioning of the ethynyl and fluorophenyl groups.
5-Ethynyl-2-phenylpyridine: Similar structure but lacks the fluorine atom on the phenyl ring.
Uniqueness
5-Ethynyl-2-(3-fluorophenyl)pyridine is unique due to the presence of both the ethynyl and 3-fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
5-ethynyl-2-(3-fluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c1-2-10-6-7-13(15-9-10)11-4-3-5-12(14)8-11/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBEDODSPRDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.